6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
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Description
6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Mesoionic purinone analogs, closely related to the queried compound, have been synthesized to explore their chemical properties and reactions. These compounds exhibit unique tautomeric forms and undergo hydrolytic ring-opening reactions, providing a foundational understanding for further chemical modifications and applications in drug design and synthesis (Coburn & Taylor, 1982).
Pharmacological Potential
Research into fluorophenyl derivatives of purine and imidazole compounds has identified potential pharmacological activities. Some derivatives have shown promising results as antidepressant and anxiolytic agents, demonstrating the potential for these compounds in therapeutic applications. The modification of the purine structure, including the introduction of fluorophenyl groups, plays a significant role in the pharmacological properties, highlighting the importance of structural variations in drug discovery (Zagórska et al., 2016).
Receptor Affinity and Enzyme Inhibition
Studies on similar compounds have evaluated their affinity for serotonin receptors and inhibitory activity against phosphodiesterases, indicating their potential use in treating neurological disorders. These findings suggest that modifications of the purine-imidazole scaffold, including the incorporation of specific phenyl groups, can significantly impact their biological activity and therapeutic potential (Zagórska et al., 2016).
Material Science and Sensing Applications
While the direct applications of 6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione in material science or sensing are not documented, related compounds have been studied for their spectral properties. These studies provide a groundwork for exploring such compounds in the development of fluorescent sensors or materials with unique optical properties (Peng et al., 2005).
Properties
IUPAC Name |
6-(2-fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-12(2)9-10-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)15-8-6-5-7-14(15)21/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKBQVYCUYQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.